molecular formula C16H10F2N2O B6358902 1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-59-2

1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B6358902
CAS RN: 618098-59-2
M. Wt: 284.26 g/mol
InChI Key: SNXWQOYVEXRSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, also known as 4-F-Pyz-CHO, is a compound of interest in scientific research for its potential applications in a variety of fields. It is a heterocyclic compound, containing both a pyrazole and a carbaldehyde group. The compound is of particular interest due to its potential applications in organic synthesis, medicinal chemistry, and catalysis.

Scientific Research Applications

1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has a variety of potential applications in scientific research. The compound has been used as a precursor for the synthesis of a variety of pyrazole-containing compounds, such as 1,3-bis(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, which has potential applications in medicinal chemistry. The compound has also been used in the synthesis of a variety of heterocyclic compounds, such as 1,3-bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, which has potential applications in organic synthesis. Additionally, the compound has been used in the synthesis of a variety of catalysts, such as 1,3-bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, which has potential applications in catalysis.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is not fully understood. However, it is believed that the compound acts as a nucleophile, participating in nucleophilic substitution reactions. Additionally, the compound is believed to act as an electrophile, participating in electrophilic substitution reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde have not been extensively studied. However, it is believed that the compound may have a variety of effects on the body, including effects on the nervous system, the immune system, and the cardiovascular system. Additionally, it is believed that the compound may have a variety of effects on the metabolism, including effects on the absorption, distribution, and metabolism of nutrients.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in laboratory experiments include its availability, its relatively low cost, and its stability. Additionally, the compound is relatively easy to handle and store. The main limitation of using 1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in laboratory experiments is its potential toxicity. The compound is believed to be toxic if ingested or inhaled, and should be handled with caution.

Future Directions

The potential future directions for 1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde include further research into its potential applications in organic synthesis, medicinal chemistry, and catalysis. Additionally, further research into its biochemical and physiological effects is warranted. Finally, further research into its potential toxicity is also necessary.

Synthesis Methods

The synthesis of 1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several different methods. The most common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. This reaction produces a pyrazole intermediate, which is then oxidized to the desired product. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with hydrazinium acetate, and the reaction of 4-fluorobenzaldehyde with 1,3-dibromopropane in the presence of an acid catalyst.

properties

IUPAC Name

1,3-bis(4-fluorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXWQOYVEXRSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396457
Record name 1H-Pyrazole-4-carboxaldehyde, 1,3-bis(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

618098-59-2
Record name 1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618098-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxaldehyde, 1,3-bis(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.